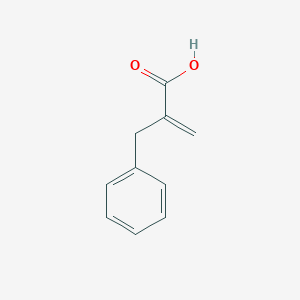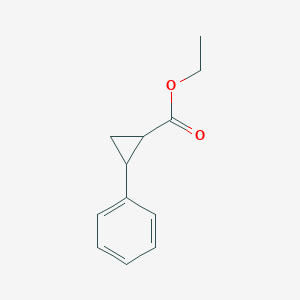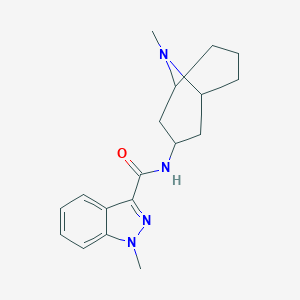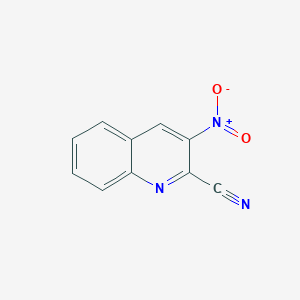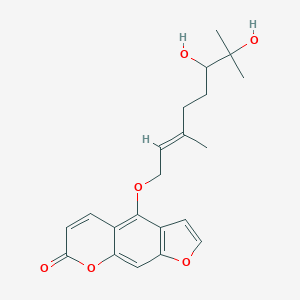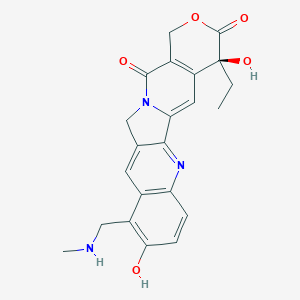
1-(1,2,3-Trimethylcyclopropyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,2,3-Trimethylcyclopropyl)ethanone, also known as TMCPE, is a cyclic ketone with a unique structure that has attracted the attention of researchers in various fields. TMCPE is synthesized through a multi-step process, and its chemical properties make it a valuable tool for scientific research. In We will also list future directions for research on TMCPE.
作用机制
The mechanism of action of 1-(1,2,3-Trimethylcyclopropyl)ethanone is not well understood, but it is believed to act as a chiral auxiliary in organic synthesis and as a ligand in asymmetric catalysis. 1-(1,2,3-Trimethylcyclopropyl)ethanone has also been shown to inhibit the activity of certain enzymes, although the exact mechanism of this inhibition is not clear.
生化和生理效应
There is limited information on the biochemical and physiological effects of 1-(1,2,3-Trimethylcyclopropyl)ethanone. However, it has been shown to have low toxicity and is generally considered safe for use in lab experiments.
实验室实验的优点和局限性
One advantage of using 1-(1,2,3-Trimethylcyclopropyl)ethanone in lab experiments is its unique structure, which allows for the synthesis of chiral compounds with high enantioselectivity. 1-(1,2,3-Trimethylcyclopropyl)ethanone is also relatively easy to synthesize and has low toxicity. However, one limitation of using 1-(1,2,3-Trimethylcyclopropyl)ethanone is its high cost, which may limit its use in certain research applications.
未来方向
There are several future directions for research on 1-(1,2,3-Trimethylcyclopropyl)ethanone. One area of interest is the development of new synthetic methods for 1-(1,2,3-Trimethylcyclopropyl)ethanone and its derivatives. Another area of interest is the study of 1-(1,2,3-Trimethylcyclopropyl)ethanone's mechanism of action and its potential use as an enzyme inhibitor. Additionally, 1-(1,2,3-Trimethylcyclopropyl)ethanone could be used as a probe for the study of protein-ligand interactions and in the development of new biologically active compounds.
合成方法
The synthesis of 1-(1,2,3-Trimethylcyclopropyl)ethanone involves a multi-step process that begins with the reaction of 1,3-cyclohexadiene with ethyl vinyl ketone to form a cyclohexene intermediate. The intermediate is then treated with a Grignard reagent to form a cyclohexanol, which is subsequently oxidized to form 1-(1,2,3-Trimethylcyclopropyl)ethanone.
科学研究应用
1-(1,2,3-Trimethylcyclopropyl)ethanone has been used in various scientific research applications, including as a ligand in asymmetric catalysis, a chiral auxiliary in organic synthesis, and a reagent in the synthesis of biologically active compounds. 1-(1,2,3-Trimethylcyclopropyl)ethanone has also been used in the study of enzyme inhibition and as a probe for the study of protein-ligand interactions.
属性
CAS 编号 |
108507-77-3 |
|---|---|
产品名称 |
1-(1,2,3-Trimethylcyclopropyl)ethanone |
分子式 |
C8H14O |
分子量 |
126.2 g/mol |
IUPAC 名称 |
1-(1,2,3-trimethylcyclopropyl)ethanone |
InChI |
InChI=1S/C8H14O/c1-5-6(2)8(5,4)7(3)9/h5-6H,1-4H3 |
InChI 键 |
DPFVHATYRTVANO-UHFFFAOYSA-N |
SMILES |
CC1C(C1(C)C(=O)C)C |
规范 SMILES |
CC1C(C1(C)C(=O)C)C |
同义词 |
Ketone, methyl 1,2,3-trimethylcyclopropyl (6CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Losartan 3-[(nitrooxy)methyl]benzoate](/img/structure/B27277.png)
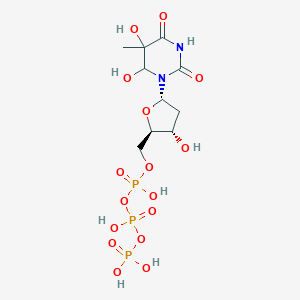
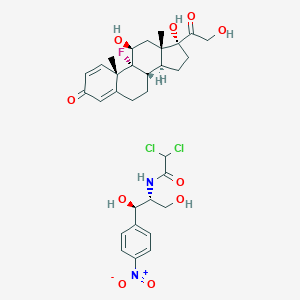
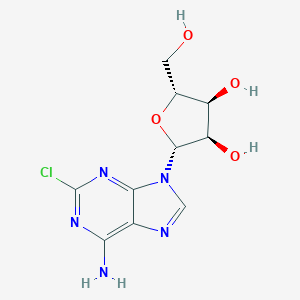
![N-[2-[(Acetylthio)methyl]-1-oxo-3-phenylpropyl]glycine methyl ester](/img/structure/B27287.png)
![[(1R,4R)-3,4,5,5-tetramethylcyclopent-2-en-1-yl]methanol](/img/structure/B27289.png)
